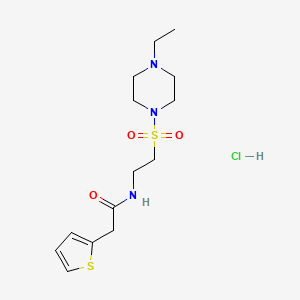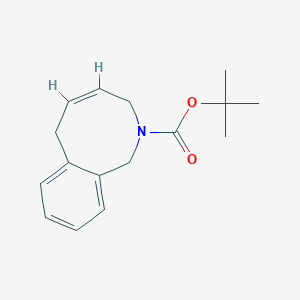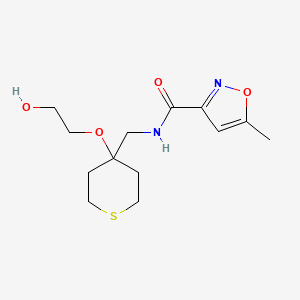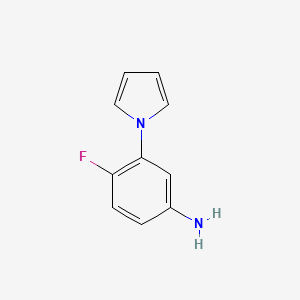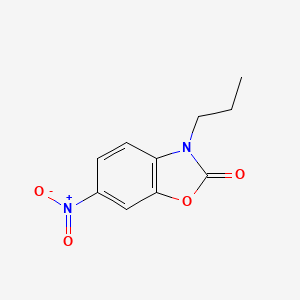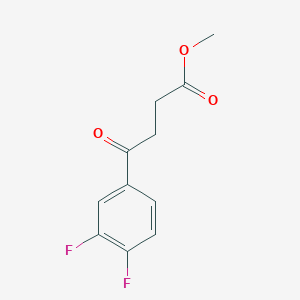![molecular formula C8H11F2NO B2773525 N-[1-(2,2-Difluorocyclopropyl)ethyl]prop-2-enamide CAS No. 2224299-10-7](/img/structure/B2773525.png)
N-[1-(2,2-Difluorocyclopropyl)ethyl]prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[1-(2,2-Difluorocyclopropyl)ethyl]prop-2-enamide, also known as DFE, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. DFE belongs to the class of cyclopropyl-containing compounds, which have been shown to exhibit a range of biological activities.
Mécanisme D'action
The mechanism of action of N-[1-(2,2-Difluorocyclopropyl)ethyl]prop-2-enamide is not fully understood, but it is believed to act through multiple pathways. One of the main pathways is through the inhibition of histone deacetylases (HDACs), which are enzymes that regulate gene expression. HDAC inhibitors have been shown to have anticancer and neuroprotective effects, and N-[1-(2,2-Difluorocyclopropyl)ethyl]prop-2-enamide may act through this pathway to exert its therapeutic effects.
N-[1-(2,2-Difluorocyclopropyl)ethyl]prop-2-enamide has also been shown to modulate the activity of various signaling pathways, including the PI3K/Akt/mTOR pathway, the NF-κB pathway, and the MAPK pathway. These pathways are involved in cell growth, survival, and inflammation, and the modulation of these pathways by N-[1-(2,2-Difluorocyclopropyl)ethyl]prop-2-enamide may contribute to its therapeutic effects.
Biochemical and Physiological Effects
N-[1-(2,2-Difluorocyclopropyl)ethyl]prop-2-enamide has been shown to have a range of biochemical and physiological effects. In cancer cells, N-[1-(2,2-Difluorocyclopropyl)ethyl]prop-2-enamide induces apoptosis and cell cycle arrest, which leads to the inhibition of cell growth. N-[1-(2,2-Difluorocyclopropyl)ethyl]prop-2-enamide has also been shown to inhibit angiogenesis, which is the process by which new blood vessels are formed, and is critical for tumor growth and metastasis.
In animal models of neurological disorders, N-[1-(2,2-Difluorocyclopropyl)ethyl]prop-2-enamide has been shown to improve cognitive function and reduce neuroinflammation. N-[1-(2,2-Difluorocyclopropyl)ethyl]prop-2-enamide has also been shown to have antioxidant effects, which may be beneficial in the treatment of oxidative stress-related disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-[1-(2,2-Difluorocyclopropyl)ethyl]prop-2-enamide in lab experiments is its high purity and yield. The synthesis method for N-[1-(2,2-Difluorocyclopropyl)ethyl]prop-2-enamide is relatively simple and can be easily scaled up for larger quantities. N-[1-(2,2-Difluorocyclopropyl)ethyl]prop-2-enamide is also stable under normal laboratory conditions, which makes it easy to handle and store.
One of the limitations of using N-[1-(2,2-Difluorocyclopropyl)ethyl]prop-2-enamide in lab experiments is its low solubility in water. This can make it difficult to administer N-[1-(2,2-Difluorocyclopropyl)ethyl]prop-2-enamide to cells or animals, and may require the use of organic solvents or other delivery methods. Another limitation is the lack of information on the long-term toxicity of N-[1-(2,2-Difluorocyclopropyl)ethyl]prop-2-enamide, which may limit its use in clinical applications.
Orientations Futures
There are several future directions for research on N-[1-(2,2-Difluorocyclopropyl)ethyl]prop-2-enamide. One area of research is to investigate the potential use of N-[1-(2,2-Difluorocyclopropyl)ethyl]prop-2-enamide in combination with other drugs or therapies. For example, N-[1-(2,2-Difluorocyclopropyl)ethyl]prop-2-enamide may enhance the efficacy of immunotherapy in cancer by modulating the immune response.
Another area of research is to investigate the potential use of N-[1-(2,2-Difluorocyclopropyl)ethyl]prop-2-enamide in other disease areas, such as metabolic disorders or cardiovascular disease. N-[1-(2,2-Difluorocyclopropyl)ethyl]prop-2-enamide has been shown to have anti-inflammatory effects, which may be beneficial in these disease areas.
Finally, further research is needed to fully understand the mechanism of action of N-[1-(2,2-Difluorocyclopropyl)ethyl]prop-2-enamide and to identify its molecular targets. This information may help to optimize the use of N-[1-(2,2-Difluorocyclopropyl)ethyl]prop-2-enamide in clinical applications and to develop more potent analogs with improved therapeutic properties.
Conclusion
In conclusion, N-[1-(2,2-Difluorocyclopropyl)ethyl]prop-2-enamide is a promising compound that has potential therapeutic applications in cancer and neurological disorders. The synthesis method for N-[1-(2,2-Difluorocyclopropyl)ethyl]prop-2-enamide is relatively simple, and N-[1-(2,2-Difluorocyclopropyl)ethyl]prop-2-enamide has been shown to exhibit a range of biochemical and physiological effects. While there are some limitations to using N-[1-(2,2-Difluorocyclopropyl)ethyl]prop-2-enamide in lab experiments, further research is needed to fully understand its therapeutic potential and to identify its molecular targets.
Méthodes De Synthèse
The synthesis of N-[1-(2,2-Difluorocyclopropyl)ethyl]prop-2-enamide involves the reaction of 2,2-difluorocyclopropylamine with acryloyl chloride in the presence of a base catalyst. The resulting product is then purified using column chromatography to obtain pure N-[1-(2,2-Difluorocyclopropyl)ethyl]prop-2-enamide. This method has been reported to yield N-[1-(2,2-Difluorocyclopropyl)ethyl]prop-2-enamide with high purity and yield.
Applications De Recherche Scientifique
N-[1-(2,2-Difluorocyclopropyl)ethyl]prop-2-enamide has been investigated for its potential therapeutic applications in various fields of research. One of the most promising areas of research is in the treatment of cancer. Studies have shown that N-[1-(2,2-Difluorocyclopropyl)ethyl]prop-2-enamide inhibits the growth of cancer cells in vitro and in vivo by inducing apoptosis and cell cycle arrest. N-[1-(2,2-Difluorocyclopropyl)ethyl]prop-2-enamide has also been shown to enhance the efficacy of chemotherapy drugs, suggesting that it may be used as an adjuvant therapy.
In addition to cancer, N-[1-(2,2-Difluorocyclopropyl)ethyl]prop-2-enamide has also been investigated for its potential use in the treatment of neurological disorders. Studies have shown that N-[1-(2,2-Difluorocyclopropyl)ethyl]prop-2-enamide has neuroprotective effects and can improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease. N-[1-(2,2-Difluorocyclopropyl)ethyl]prop-2-enamide has also been shown to have anti-inflammatory effects, which may be beneficial in the treatment of neuroinflammatory disorders.
Propriétés
IUPAC Name |
N-[1-(2,2-difluorocyclopropyl)ethyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11F2NO/c1-3-7(12)11-5(2)6-4-8(6,9)10/h3,5-6H,1,4H2,2H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQSBHPAVKQJTOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CC1(F)F)NC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11F2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(2,2-Difluorocyclopropyl)ethyl]prop-2-enamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

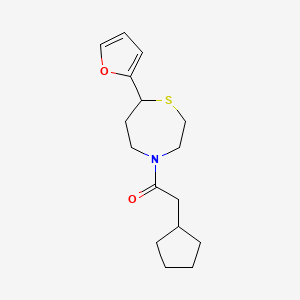
![1-(4-methylbenzyl)-1H-indole-2,3-dione 3-[N-(3-fluorophenyl)hydrazone]](/img/structure/B2773447.png)
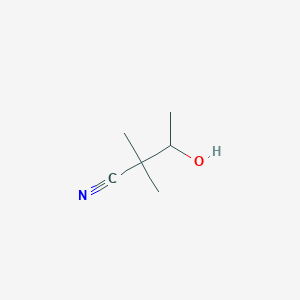
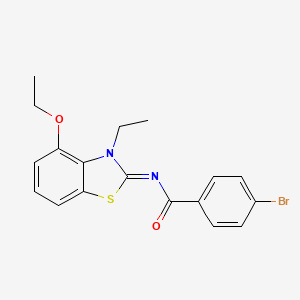

![N-(4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-4-methyl-2-phenylthiazole-5-carboxamide](/img/structure/B2773453.png)

